Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
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Overview
Description
Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5-position, a trifluoromethyl group at the 6-position, and a carboxylate ester group at the 3-position of the pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate typically involves the reaction of 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid+methanolcatalystMethyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include 5-amino-6-(trifluoromethyl)pyridine-3-carboxylate or 5-thio-6-(trifluoromethyl)pyridine-3-carboxylate.
Electrophilic Substitution: Products include 5-nitro-6-(trifluoromethyl)pyridine-3-carboxylate or 5-sulfo-6-(trifluoromethyl)pyridine-3-carboxylate.
Reduction: The major product is 5-chloro-6-(trifluoromethyl)pyridine-3-methanol.
Scientific Research Applications
Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and ester groups contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-6-(trifluoromethyl)pyridine-2-carboxylate
- Methyl 5-chloro-6-(trifluoromethyl)pyridine-4-carboxylate
- Methyl 5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
Uniqueness
Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate is unique due to the specific positioning of the chloro, trifluoromethyl, and ester groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(9)6(13-3-4)8(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHJFYADOXLDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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